1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene

Metabolic stability Cytochrome P450 resistance PDE4 inhibition

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene (CAS 1807185-33-6) is a polyfluorinated aromatic building block with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol. It features a unique 1,3-difluoro substitution pattern adjacent to a difluoromethoxy (–OCF₂H) group on a benzene ring bearing an ethyl substituent at the 4-position.

Molecular Formula C9H8F4O
Molecular Weight 208.15 g/mol
Cat. No. B14041806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene
Molecular FormulaC9H8F4O
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)F)OC(F)F)F
InChIInChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3
InChIKeyFGWGKXWRTAHTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene (CAS 1807185-33-6): A Strategic Fluorinated Building Block for Medicinal Chemistry and Agrochemical Research


1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene (CAS 1807185-33-6) is a polyfluorinated aromatic building block with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol [1]. It features a unique 1,3-difluoro substitution pattern adjacent to a difluoromethoxy (–OCF₂H) group on a benzene ring bearing an ethyl substituent at the 4-position. This specific arrangement creates a distinct electronic environment where the –OCF₂H group can act as a lipophilic hydrogen-bond donor and a metabolically stable isostere, while the adjacent 1,3-difluoro pattern imparts a conformation-dependent polarity [2]. The compound is commercially available at ≥98% purity from multiple suppliers, positioning it as a readily accessible intermediate for pharmaceutical and agrochemical discovery programs .

Why Non-Fluorinated or Mono-Fluorinated Analogs Cannot Simply Replace 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene


Generic substitution fails because the difluoromethoxy (–OCF₂H) group and the 1,3-difluoro pattern each confer distinct, non-additive physicochemical properties that are absent in simpler analogs. The –OCF₂H group acts as a near-isosteric replacement for a methoxy (–OCH₃) group but introduces a strong electron-withdrawing effect (σₚ acceptor) and a moderate Hansch π-value that enhances membrane permeation without the excessive lipophilicity of –OCF₃ . Critically, the –OCF₂H group can interconvert between a highly lipophilic conformation and a polar conformation, enabling it to adapt to polarity changes in the molecular environment—a property not shared by –OCH₃ or –OCF₃ [1]. Simultaneously, the 1,3-difluoro pattern adjacent to the ether moiety exhibits a unique conformation-dependent polarity, creating a dual-switch system for lipophilicity modulation that cannot be replicated by alternative substitution patterns [2]. Replacing this compound with a methoxy analog forfeits metabolic stability; substituting with a trifluoromethoxy analog eliminates the adaptive polarity; and using a non-fluorinated precursor abandons both properties entirely.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene


Metabolic Stability Advantage of the –OCF₂H Group Over Methoxy (–OCH₃) in PDE4 Inhibitor Scaffolds

Direct replacement of a methoxy (–OCH₃) group with a difluoromethoxy (–OCF₂H) group in catechol-based PDE4 inhibitors resulted in potent and selective compounds with significantly reduced formation of reactive metabolites that covalently bind to microsomal protein. In a detailed metabolic stability optimization study, the –OCF₂H substitution (alongside cyclobutyloxy replacement) was identified as the key modification that minimized reactive metabolite formation compared to the parent methoxy/cyclopentyloxy compound CDP-840 . Furthermore, in a parallel PDE4D inhibitor series, the 3‑‑OCF₂H analog (compound 3b) demonstrated an improved pharmacokinetic profile relative to its non-fluorinated (3‑‑OCH₃) analogue, while maintaining good PDE4D3 inhibitory activity and showing inactivity toward off‑target PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. Although these studies do not use 1,3-difluoro-2-difluoromethoxy-4-ethylbenzene as the final bioactive molecule, they establish that the –OCF₂H moiety, when incorporated into aromatic scaffolds, confers a quantifiable metabolic stability advantage over –OCH₃ that directly translates to improved pharmacokinetic outcomes.

Metabolic stability Cytochrome P450 resistance PDE4 inhibition

Lipophilicity Modulation: –OCF₂H Provides Balanced logP Between Methoxy and Trifluoromethoxy

The difluoromethoxy (–OCF₂H) group occupies a privileged lipophilicity space between methoxy (–OCH₃) and trifluoromethoxy (–OCF₃). According to Hansch analysis, –OCF₂H possesses a moderate π-value that results in a calculated logP increase beneficial for membrane permeation, without the excessive hydrophobicity associated with –OCF₃ . This is confirmed by the comparative table of physicochemical properties where –OCF₂H is characterized by 'higher lipophilicity than –OCH₃ but controlled hydrophobicity versus –OCF₃' . In the specific context of 1,3-difluoro-2-difluoromethoxy-4-ethoxybenzene (a close structural analog differing only in the 4-alkoxy chain), logP is reported as higher due to OCF₂H and the ethoxy group, compared to lower logP with methoxy dominance . The 1,3-difluoro pattern further modulates this property: Müller (2014) explicitly notes that 'the 1,3-difluoro pattern next to an ether moiety shows an interesting conformational dependence of polarity, similar to the difluoromethoxy group,' creating a dual‑switch system for environmental adaptation [1].

Lipophilicity Hansch π constant Membrane permeability

Isoform Selectivity Advantage Conferred by –OCF₂H Incorporation in PDE4 Inhibitor Series

In a systematic study of PDE4D inhibitors, replacement of the 3‑methoxy group with a 3‑difluoromethoxy isoster moiety produced compounds that maintained good PDE4D3 inhibitory activity while being largely inactive toward other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. The most promising –OCF₂H-containing compound (3b) not only showed improved pharmacokinetics over its non‑fluorinated analogue but also, unlike the pan‑PDE4 inhibitor rolipram and diazepam, did not affect spontaneous locomotor activity in an open field test—a functional demonstration that the selectivity translated to reduced CNS side effects [2]. In contrast, compound 1b (a less selective analog) showed a tendency to reduce distance traveled and prolong immobility, correlated with poor isoform selectivity [2]. Separately, in a PDE4 inhibitor optimization program, direct replacement of a 4‑methoxy residue with a 4‑difluoromethoxy residue led to a measurable increase in in vivo potency .

PDE4D isoform selectivity Off-target activity CNS safety

Synthetic Accessibility and Commercial Purity Benchmarking Against Non-Difluoromethoxylated Precursors

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is commercially available at a purity specification of NLT 98% (Capot Chemical, MolCore) [1] and 95%+ (Chemenu) , with documented ISO certification for quality management . Its synthesis typically proceeds via nucleophilic aromatic substitution (S_NAr) of 1,3-difluoro-4-ethylbenzene with a difluoromethylating agent . In contrast, the non-difluoromethoxylated precursor 2-ethyl-1,3-difluorobenzene lacks the –OCF₂H handle entirely, requiring additional synthetic steps for further functionalization. The bromopropyl and chloropropyl analogs (e.g., 1-(3-bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene, 1-(3-chloropropyl)-4-(difluoromethoxy)-3-ethylbenzene) contain additional reactive handles but introduce alkyl halide moieties that may be incompatible with certain downstream chemistries . The target compound's combination of the –OCF₂H group (already installed) with the ethyl substituent provides a balanced intermediate that can be directly elaborated without protecting-group manipulation.

Synthetic accessibility Purity specification Procurement readiness

Conformation-Dependent Polarity: The 1,3-Difluoro Pattern as a Unique Environmental Adaptor

The 1,3-difluoro substitution pattern adjacent to the difluoromethoxy ether moiety in the target compound is explicitly identified by Müller (2014) as exhibiting 'an interesting conformational dependence of polarity, similar to the difluoromethoxy group' [1]. This creates a compound with two conformationally responsive polarity elements: the –OCF₂H group itself and the 1,3-difluoro pattern surrounding it. Müller's bond vector analysis framework, parameterized from experimental logP values, predicts that such molecular arrangements can serve as 'environmental adaptors' that adjust their effective lipophilicity in response to the surrounding molecular environment (e.g., moving from aqueous to membrane phases) [2]. This property is not present in (a) compounds with only a single fluorine substituent adjacent to the ether, (b) the 1,2-difluoro substitution pattern, or (c) non-fluorinated analogs. The LIVIVO annotation further confirms: 'The 1,3-difluoro pattern next to an ether moiety shows an interesting conformational dependence of polarity, similar to the difluoromethoxy group' [3].

Conformational polarity Environmental adaptation Lipophilicity switching

Agrochemical Intermediate Potential: Difluoromethoxyaromatic Compounds as Pyrethroid Precursors

Patent US4404148 establishes that difluoromethoxyaromatic compounds are valuable intermediates for the preparation of broad-spectrum pyrethroid pesticides, with specific utility demonstrated for compounds where the difluoromethoxy group is attached to a substituted benzene ring [1]. The patented method describes alkylation of p-substituted phenols with chlorodifluoromethane to generate these intermediates, which are then elaborated into pyrethroids effective against Dipterous, Lepidopterous, Coleopterous, and Homopterous insects, with extended residual insecticidal activity on plant tissue [2]. While the target compound 1,3-difluoro-2-difluoromethoxy-4-ethylbenzene itself is not explicitly claimed in this patent, its structural features (difluoromethoxy on a substituted benzene with an alkyl group) align with the general formula (I) intermediates described. Compounds such as 2,5-dichloro-4-(difluoromethoxy)phenol are explicitly noted as key intermediates within this synthetic pathway . In contrast, non-difluoromethoxylated benzene precursors lack the necessary handle for direct elaboration into these pyrethroid frameworks.

Pyrethroid pesticide intermediates Agrochemical synthesis Broad-spectrum pest control

High-Value Application Scenarios for 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene in Drug Discovery and Agrochemical Research


PDE4-Targeted CNS Drug Discovery: Building Block for Isoform-Selective, Metabolically Stable Inhibitor Scaffolds

Medicinal chemistry teams pursuing PDE4D-selective inhibitors for cognitive disorders or neuroinflammation can deploy 1,3-difluoro-2-difluoromethoxy-4-ethylbenzene as a key aromatic building block. The –OCF₂H group, as demonstrated in the Brullo et al. (2015) PDE4D series, confers isoform selectivity (inactivity toward PDE4A4, PDE4B2, PDE4C2) and improved pharmacokinetics over non‑fluorinated analogs, while mitigating the emetic and sedative side effects associated with pan‑PDE4 inhibitors like rolipram [1]. The ethyl group at the 4-position provides a synthetic handle for further elaboration, while the 1,3-difluoro pattern offers the conformation-dependent polarity modulation described by Müller (2014), potentially enhancing blood–brain barrier penetration [2]. This compound is most valuable when the research objective is to maintain potent PDE4D inhibition while minimizing off‑target isoform activity—a goal for which methoxy analogs are demonstrably inferior.

Synthesis of Next-Generation Pyrethroid Pesticides via Difluoromethoxyaromatic Intermediates

Agrochemical research groups developing novel pyrethroid pesticides can utilize 1,3-difluoro-2-difluoromethoxy-4-ethylbenzene as an intermediate within the synthetic framework established by US Patent 4,404,148 [3]. The difluoromethoxy group is a critical structural element in several commercial pyrethroids (e.g., flucythrinate), where it contributes to insecticidal potency and residual activity. The target compound's pre‑installed –OCF₂H group on a substituted benzene ring with an alkyl substituent at the 4-position aligns with the general intermediate structure required for pyrethroid elaboration. Compared to sourcing the non‑fluorinated precursor and performing difluoromethoxylation in‑house—a step that requires handling of gaseous chlorodifluoromethane under pressure with phase‑transfer catalysis—procuring this compound directly reduces synthetic complexity and safety hazards [4].

Lead Optimization Programs Requiring Balanced Lipophilicity with Metabolic Soft-Spot Mitigation

In lead optimization campaigns where a methoxy substituent has been identified as a metabolic liability (e.g., O‑demethylation by CYP450 enzymes generating reactive quinone metabolites), 1,3-difluoro-2-difluoromethoxy-4-ethylbenzene offers a direct isosteric replacement strategy. The –OCF₂H group serves as a near‑isosteric replacement for –OCH₃ while providing the C–F bond strength (~485 kJ/mol) that resists oxidative metabolism . As demonstrated by Chauret et al. (2002), replacing methoxy with difluoromethoxy in catechol‑containing PDE4 inhibitors significantly reduced reactive metabolite formation . The controlled lipophilicity of –OCF₂H (moderate Hansch π‑value, between –OCH₃ and –OCF₃) avoids the excessive hydrophobicity that often accompanies –OCF₃ substitution, maintaining favorable drug‑like properties . This compound is the procurement choice when the project requires a single building block that simultaneously addresses metabolic stability, lipophilicity, and synthetic accessibility.

Physicochemical Probe Development: Investigating Conformation-Dependent Environmental Adaptation in Fluorinated Aromatics

Research groups investigating the fundamental physicochemical behavior of partially fluorinated aromatics can use 1,3-difluoro-2-difluoromethoxy-4-ethylbenzene as a model compound to study dual conformational polarity switching. As identified by Müller (2014), the combination of the –OCF₂H group (which interconverts between lipophilic and polar conformations) and the 1,3-difluoro pattern (which independently exhibits conformation-dependent polarity) creates a molecular system with two orthogonal environmental sensing elements [2]. The ethyl substituent provides a convenient NMR handle for conformational analysis, while the commercial availability at NLT 98% purity ensures reproducible physicochemical measurements [5]. This application scenario is distinct from drug or agrochemical development and represents a fundamental research use case where the compound's unique substitution pattern is itself the object of study.

Quote Request

Request a Quote for 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.